Phenyl(2-phenylcyclopropyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl-(2-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYQUZSKSMWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921401 | |
| Record name | Phenyl(2-phenylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-91-1, 1145-92-2, 15295-43-9 | |
| Record name | NSC172578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC168921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl(2-phenylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
Phenyl(2-phenylcyclopropyl)methanone is a member of the cyclopropyl ketone family, featuring two phenyl groups attached to a cyclopropane ring through a ketone functional group. Its molecular formula is . The compound's structural characteristics contribute to its reactivity and biological activity, making it a valuable building block in synthetic chemistry.
Pharmacological Applications
This compound has been studied for its potential as a modulator of serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and various psychiatric disorders. Research indicates that derivatives of this compound can exhibit selective agonistic properties, leading to potential applications in treating conditions such as depression and anxiety .
Case Study: Serotonin Modulation
- A study evaluated the binding affinity of N-substituted 2-phenylcyclopropylmethylamines at the 5-HT2C receptor. The results showed that specific modifications to the phenyl group enhanced selectivity and potency, suggesting a promising avenue for developing new antidepressants .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules used in pharmaceuticals and agrochemicals. The ability to modulate its structure through various synthetic methods enables the development of compounds with tailored biological activities.
Synthesis Methods Overview
| Method | Description | Yield |
|---|---|---|
| Alkylation | Reaction with alkyl halides to introduce substituents | Up to 85% |
| Reduction | Conversion of ketones to alcohols or amines | Varies depending on conditions |
| Functionalization | Modification of phenyl groups for enhanced activity | High specificity achieved |
Materials Science
In addition to its applications in medicinal chemistry, this compound has potential uses in materials science due to its structural properties. Its stability and reactivity make it suitable for developing advanced materials with specific physical and chemical properties.
The biological activity of this compound derivatives has been extensively studied. These compounds have shown promise as selective serotonin receptor modulators, which can lead to novel therapeutic agents targeting mood disorders.
Key Findings on Biological Activity
- 5-HT2C Agonism : Compounds derived from this compound exhibited significant agonistic activity at the 5-HT2C receptor, with some derivatives showing EC50 values as low as 23 nM .
- Potential Antipsychotic Effects : Certain derivatives demonstrated antipsychotic-like effects in animal models, indicating their potential for treating schizophrenia and related disorders .
Comparison with Similar Compounds
Comparison with Stereoisomeric Analogs
describes six stereoisomers of methyl-ketone derivatives with the molecular formula C₂₅H₂₈NO₃. These isomers differ in cyclopropane and benzofuroazocin stereochemistry, leading to variations in synthetic yields (82.0–91.2%) and spectral properties:
Key Findings :
- Stereochemistry significantly impacts synthetic efficiency, with diastereomers differing by up to 9.2% in yield .
- NMR shifts for cyclopropane protons (δ 2.38–2.50 ppm) vary with substituent orientation, reflecting conformational strain .
Comparison with Substituted Cyclopropane Derivatives
reports ((1R,2S)-1-((4-chlorophenyl)ethynyl)-2-phenylcyclopropyl)(phenyl)methanone (1r), which introduces a 4-chlorophenyl-ethynyl group. Key differences include:
Key Findings :
- The ethynyl group in 1r enhances π-conjugation, shifting ¹³C NMR signals upfield (δ 85.0–88.3 ppm) .
- Chlorine substitution increases electrophilicity, altering reactivity in photoredox applications .
Comparison with Simpler Aromatic Ketones
lists 1-phenylethanone (acetophenone), a structurally simpler analog lacking the cyclopropane ring:
| Property | This compound | 1-Phenylethanone () |
|---|---|---|
| Molecular Formula | C₂₂H₁₈O | C₈H₈O |
| Boiling Point (°C) | Not reported | 202 |
| ¹H NMR (Aromatic) | δ 7.09–7.92 | δ 7.45–7.95 |
Key Findings :
- The cyclopropane ring in this compound introduces steric hindrance, reducing volatility compared to acetophenone.
- Aromatic protons in the cyclopropane derivative are deshielded due to ring strain .
Key Findings :
Q & A
Q. What established synthetic routes exist for phenyl(2-phenylcyclopropyl)methanone, and how do reaction conditions optimize yield?
this compound is synthesized via cyclopropanation reactions, often using Lewis acids (e.g., Zn/PbCl₂/TiCl₄) to form the strained cyclopropane ring. Photochemical methods, such as visible-light-mediated single-electron transfer (SET) processes with Ni-doped CdS quantum dots (QDs), achieve high yields (~80%) by generating radical intermediates that undergo ring-opening or coupling . Yield optimization requires precise control of catalysts (e.g., Ni&CdS QD loading), solvent polarity (THF or PhCl), and reaction time (24–48 hours).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- GC-MS : Identifies ring-opening products via fragmentation patterns and retention times (e.g., m/z peaks corresponding to biphenyl derivatives) .
- ¹H/¹³C NMR : Resolves cyclopropane ring protons (δ 1.2–2.5 ppm) and carbonyl carbons (δ ~200 ppm).
- X-ray crystallography : Confirms stereochemistry in asymmetric derivatives, as demonstrated in photocycloaddition products .
Q. How can researchers evaluate the biological activity of this compound?
Preliminary screening involves:
- Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria.
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Structural analogs show enhanced activity when electron-withdrawing groups (e.g., nitro, chloro) are introduced to the phenyl rings .
Advanced Research Questions
Q. What mechanistic pathways explain the photocatalytic reduction of this compound?
Under visible light, Ni&CdS QDs promote SET, reducing the ketone to a ketyl radical anion. This intermediate undergoes strain-driven cyclopropane ring opening, followed by radical recombination or protonation to yield biphenyl derivatives (Figure 4 in ). The absence of nickel-hydride intermediates distinguishes this pathway from traditional hydrogenation .
Q. How does the cyclopropane ring influence reactivity in asymmetric [3+2] photocycloadditions?
The strained cyclopropane acts as a diradical precursor upon photoexcitation. With chiral rhodium catalysts (e.g., Δ-RhS), it reacts with alkynes/alkenes to form enantiomerically enriched cyclopentene derivatives (63% yield, d.r. 1.7:1). Stereoselectivity arises from catalyst-controlled π-π stacking between the phenyl groups and the chiral ligand .
Q. How can researchers resolve contradictions in catalytic efficiency across studies?
Discrepancies in yield or selectivity often stem from:
- Catalyst variability : Compare Ni&CdS QD synthesis protocols (e.g., doping ratio, surface defects).
- Reaction setup : Ensure consistent light intensity (blue LEDs at 450 nm) and inert atmosphere (N₂).
- Computational modeling : DFT studies can reconcile experimental data by identifying transition-state energetics .
Q. What strategies enhance the stability of this compound-derived intermediates?
- Protecting groups : Temporarily shield the ketone with acetals during nucleophilic attacks.
- Low-temperature conditions : Suppress radical degradation in SET processes (−20°C in THF).
- Additives : Triethylamine (2.0 equiv) quenches acidic byproducts in photocycloadditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
